1'-ethyl-3'-methyl-8-nitro-2'-thioxo-2,3,4,4a-tetrahydro-1H,2'H,6H-spiro[pyrido[1,2-a]quinoline-5,5'-pyrimidine]-4',6'(1'H,3'H)-dione
Description
This spirocyclic compound features a complex heterocyclic architecture combining pyrido[1,2-a]quinoline and pyrimidine-dione moieties linked via a spiro junction. Key structural elements include:
- Spiro core: Connects the pyrido[1,2-a]quinoline (tetracyclic system) and pyrimidine-dione rings, creating a rigid 3D structure .
- Substituents: 1'-Ethyl and 3'-methyl groups on the pyrimidine ring. 8-Nitro substitution on the quinoline ring. 2'-Thioxo group replacing the typical 2'-oxo in pyrimidine-dione systems.
Properties
CAS No. |
696607-19-9 |
|---|---|
Molecular Formula |
C19H22N4O4S |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
1'-ethyl-3'-methyl-8-nitro-2'-sulfanylidenespiro[1,2,3,4,4a,6-hexahydrobenzo[c]quinolizine-5,5'-1,3-diazinane]-4',6'-dione |
InChI |
InChI=1S/C19H22N4O4S/c1-3-21-17(25)19(16(24)20(2)18(21)28)11-12-10-13(23(26)27)7-8-14(12)22-9-5-4-6-15(19)22/h7-8,10,15H,3-6,9,11H2,1-2H3 |
InChI Key |
BPKPJHLOCGKLCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2(CC3=C(C=CC(=C3)[N+](=O)[O-])N4C2CCCC4)C(=O)N(C1=S)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione typically involves multi-step organic reactions. The starting materials often include substituted pyridines and quinolines, which undergo cyclization and spiro formation under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and solvents like ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yield and purity. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The thioxo group can be oxidized to a sulfoxide or sulfone.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation of the thioxo group can yield a sulfone derivative.
Scientific Research Applications
1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1’-ethyl-3’-methyl-8-nitro-2’-thioxo-2,3,4,4a-tetrahydro-1H,2’H,6H-spiro[pyrido[1,2-a]quinoline-5,5’-pyrimidine]-4’,6’(1’H,3’H)-dione involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Spiro and Pyrimidine-Dione Systems
Key Structural and Functional Differences
Core Heterocycles: The target compound’s pyrido[1,2-a]quinoline system contrasts with pyrrolo[3,2,1-ij]quinoline () or pyrano[2,3-d]pyrimidine (). These variations alter ring strain, π-conjugation, and hydrogen-bonding capacity. Spiro vs. Fused Systems: The spiro architecture in the target compound enhances stereochemical complexity compared to fused systems in analogues (e.g., ’s pyrano-pyrimidine) .
Substituent Effects: 8-Nitro Group: Unique to the target compound, this electron-withdrawing group may enhance electrophilicity, affecting DNA intercalation or enzyme inhibition (cf. 8-iodo in ) . Thioxo vs. Oxo: The 2'-thioxo group (vs.
Synthetic Complexity :
- The target compound’s synthesis likely requires precise spiro-annulation, whereas analogues (e.g., ’s PARP inhibitors) use simpler cycloadditions .
Research Findings and Implications
Physicochemical Properties
Q & A
Q. Table 1: Comparison of Synthetic Approaches
| Method | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Proline catalysis | Cyclohexanone, excess formaldehyde | 72-86% | |
| Oxalyl chloride annelation | DMF, reflux, Et3N | ~65% | |
| HMPA-mediated cyclization | HMPA solvent, 150°C | 65% |
Advanced: How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for stereochemical verification?
Answer:
Discrepancies between NMR and X-ray data often arise from dynamic equilibria (e.g., chair-flipping in cyclohexane rings). To resolve these:
- Single-crystal X-ray diffraction (): Provides definitive stereochemical assignments. For example, X-ray analysis confirmed the spiro configuration in related compounds with mean C–C bond precision of 0.001–0.003 Å .
- Variable-temperature NMR : Detects conformational flexibility by observing signal splitting at low temperatures.
Basic: What techniques are recommended for structural characterization of this compound?
Answer:
Multi-modal characterization is critical:
- NMR spectroscopy : H and C NMR identify substituents (e.g., thioxo groups at δ 1676 cm in IR) .
- X-ray crystallography : Resolves spiro geometry and hydrogen-bonding networks .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within 0.2% of theoretical values) .
Advanced: What mechanistic insights explain the role of the thioamide group in pyrimidine ring formation?
Answer:
The thioamide nitrogen participates in nucleophilic attack during cyclization (, Scheme 2):
- Thioamide activation : The sulfur atom stabilizes intermediates via resonance, lowering the energy barrier for ring closure.
- Kinetic vs. thermodynamic control : Excess formaldehyde shifts equilibrium toward the hexahydropyrimidine product by consuming intermediates .
Advanced: How can reaction yields be optimized for large-scale synthesis?
Answer:
Yield optimization involves:
Q. Table 2: Yield Optimization Strategies
| Factor | Improvement Observed | Reference |
|---|---|---|
| Excess formaldehyde | 15% yield increase | |
| DMF + Et3N | Reduced byproducts | |
| HMPA at 150°C | Faster cyclization |
Basic: What are the best practices for storing this compound to ensure stability?
Answer:
- Storage conditions : -20°C in airtight containers under inert gas (N or Ar) to prevent oxidation of the thioxo group.
- Lyophilization : Freeze-drying aqueous solutions retains crystallinity and purity .
Advanced: How can structural modifications (e.g., nitro group substitution) influence bioactivity?
Answer:
- Structure-activity relationship (SAR) studies :
- Nitro group : Enhances electrophilicity, potentially increasing interaction with biological targets (e.g., enzymes).
- Ethyl/methyl substituents : Modulate lipophilicity and membrane permeability.
- Evaluation methods :
Advanced: How to address contradictory data in reaction mechanisms for spiro compound formation?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
